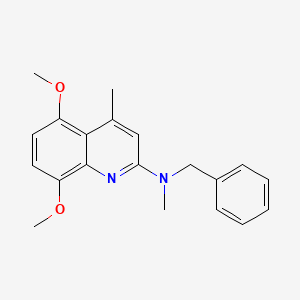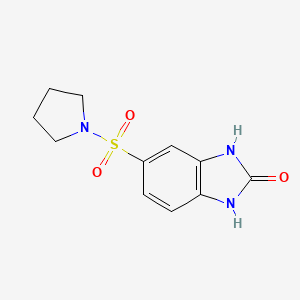![molecular formula C20H23ClN2O3 B5713343 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MOR-NH2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of benzylacetamide derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various assays and tests. However, one limitation of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future studies could focus on improving the solubility of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide to make it more suitable for use in certain experiments.
合成方法
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-chlorophenol with benzylamine to produce 2-(3-chlorophenoxy)benzylamine. This intermediate is then reacted with chloroacetyl chloride to produce 2-(3-chlorophenoxy)acetophenone. The final step involves the reaction of 2-(3-chlorophenoxy)acetophenone with morpholine to produce 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide.
科学研究应用
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-6-3-7-19(12-18)26-15-20(24)22-13-16-4-1-2-5-17(16)14-23-8-10-25-11-9-23/h1-7,12H,8-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYONRBGNNHSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)benzyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)
![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)



